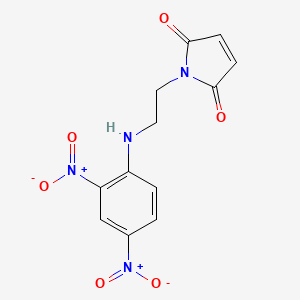

DNP maleimide

Description

Significance of Thiol-Reactive Bioconjugation Reagents in Research Methodologies

Bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids, is a fundamental technique in life sciences research. researchgate.net Thiol-reactive reagents are a particularly important class of bioconjugation agents due to the unique properties of the thiol group (–SH) found in the amino acid cysteine. nih.gov Cysteine residues are relatively rare in proteins compared to other functional groups like primary amines, allowing for more selective and site-specific modification. nih.gov This selectivity is crucial for preserving the native structure and function of the protein while introducing a label or another molecule of interest. nih.gov

The reactivity of the thiol group is dependent on its redox state. Only free or reduced sulfhydryl groups are available to react with thiol-reactive compounds. nih.gov This property is exploited in redox proteomics to study the oxidation state of proteins, which can change in response to cellular stress or signaling events. nih.govnih.gov By using thiol-reactive probes, researchers can quantify the number of reactive thiols in a protein, providing insights into its functional state. aatbio.com

Historical Context and Evolution of Maleimide (B117702) Chemistry in Biochemical Applications

Maleimides have been a staple in the bioconjugation toolbox for over five decades. sydlabs.com Their popularity stems from their high reactivity and specificity towards thiol groups under mild physiological conditions (pH 6.5-7.5), proceeding via a Michael addition to form a stable thioether bond. sigmaaldrich.com This reaction is approximately 1,000 times faster than the reaction with amines at a neutral pH, highlighting its chemoselectivity. sigmaaldrich.com

Initially, maleimide conjugates were considered irreversible. However, more recent studies have revealed that the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the potential for the conjugate to detach. bu.edu This has spurred the development of next-generation maleimides designed to form more robust and stable linkages for applications where long-term stability is critical, such as in the development of antibody-drug conjugates (ADCs). nih.govmit.eduresearchgate.net Conversely, the reversibility has also been harnessed for specific applications, including the development of cleavable linkers. mit.edu

Overview of Dinitrophenyl (DNP) Moiety Functionality in Research Probes

The dinitrophenyl (DNP) group is a small organic moiety that functions as a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. synabs.be Because DNP is not naturally found in tissues, it serves as an excellent and highly specific epitope for immunological detection. synabs.besynabs.be Probes labeled with DNP can be readily detected using highly specific anti-DNP antibodies, which are commercially available in various formats, including monoclonal and polyclonal versions. sydlabs.comsynabs.bebiotium.com

This DNP-anti-DNP antibody system offers a robust and versatile alternative to the widely used biotin-streptavidin system, particularly in contexts where endogenous biotin (B1667282) could cause background interference. synabs.besynabs.be The DNP moiety is also known to be an effective quencher of fluorescence, particularly for intrinsic protein fluorescence from tryptophan and tyrosine residues, a property that is leveraged in fluorescence resonance energy transfer (FRET) based assays. nih.govscience.govnih.gov

Interdisciplinary Research Landscape of DNP Maleimide Applications

The combination of the thiol-reactive maleimide and the immunodetectable DNP hapten in a single molecule, N-(2,4-dinitrophenyl)maleimide (this compound), creates a powerful and versatile research tool. This bifunctional reagent allows for the site-specific labeling of cysteine residues on proteins, which can then be detected and quantified using anti-DNP antibodies. This has applications in various fields:

Proteomics and Protein Chemistry: this compound can be used to identify and quantify cysteine-containing proteins in complex mixtures. After labeling, proteins can be separated by electrophoresis and detected by Western blotting with anti-DNP antibodies. This approach is valuable for studying protein expression, post-translational modifications, and protein-protein interactions. nih.gov

Immunology: DNP-labeled proteins, created using reagents like this compound, are used to study immune responses. The DNP hapten can stimulate B-cell and T-cell responses when presented on a carrier protein, allowing researchers to investigate the mechanisms of antibody production and immune cell activation. synabs.bebiotium.com

Structural Biology: The DNP group's ability to quench fluorescence makes this compound a useful tool in FRET studies to measure intramolecular distances within proteins. By labeling a specific cysteine with this compound (the acceptor) and using an intrinsic or extrinsic fluorophore (the donor) at another site, researchers can determine the proximity of these two points. A notable example is the measurement of the distance between the nucleotide-binding site and Cys-373 in G-actin, which was determined to be approximately 30 Å using this method. nih.gov

Cell Biology: this compound can be used to label cell surface thiols, allowing for the study of their distribution and role in cellular processes. For instance, maleimide-modified liposomes have been shown to have enhanced cellular uptake through interactions with cell-surface thiols. nih.gov The detection of these DNP-labeled entities can be achieved through immunofluorescence microscopy using fluorescently-labeled anti-DNP antibodies. biotium.com

The following table summarizes key characteristics of this compound and related reagents:

| Reagent | Reactive Group | Target | Detection/Application |

| This compound | Maleimide | Cysteine thiols | Anti-DNP antibody detection, FRET quencher |

| N-Ethylmaleimide (NEM) | Maleimide | Cysteine thiols | General thiol blocking/modification |

| DNA-Maleimide | Maleimide | Cysteine thiols | Electrophoretic mobility shift assays |

| Anti-DNP Antibody | Antibody | DNP hapten | Detection of DNP-labeled molecules |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N4O6 |

|---|---|

Molecular Weight |

306.23 g/mol |

IUPAC Name |

1-[2-(2,4-dinitroanilino)ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C12H10N4O6/c17-11-3-4-12(18)14(11)6-5-13-9-2-1-8(15(19)20)7-10(9)16(21)22/h1-4,7,13H,5-6H2 |

InChI Key |

PJJYSJSZZIDPRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dnp Maleimide

Classical Synthesis Routes via Maleamic Acid Cyclodehydration

Classical synthetic routes rely on the sequential reaction of an amine with maleic anhydride (B1165640) to form a maleamic acid, which is subsequently dehydrated to the maleimide (B117702) ring.

The first step in the synthesis of DNP maleimide involves the reaction between 2,4-dinitroaniline (B165453) and maleic anhydride. This reaction is a nucleophilic addition where the amino group of 2,4-dinitroaniline attacks the electrophilic carbonyl carbon of maleic anhydride, leading to the opening of the anhydride ring. This process yields N-(2,4-dinitrophenyl)maleamic acid (DNPMA) jocpr.comresearchgate.net.

The reaction is typically carried out by dissolving 2,4-dinitroaniline in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) jocpr.comissuu.comumich.edu. Maleic anhydride, often in an equimolar amount or slight excess, is then gradually added to the stirred solution. The reaction is generally performed at room temperature for several hours, commonly around 5 hours jocpr.com, though some protocols suggest 3 hours issuu.com. Following the reaction, the resulting maleamic acid intermediate is precipitated by pouring the reaction mixture into ice-cold water. The precipitate is then collected by filtration, dried, and can be recrystallized, often from ethanol (B145695), to obtain pure DNPMA jocpr.com. Yields for this initial step are reported to be high, with figures around 80% for the isolated maleamic acid jocpr.com.

Several classical methods employ strong dehydrating agents. A common approach involves treating the maleamic acid with a mixture of concentrated sulfuric acid (H2SO4) and phosphorus pentoxide (P2O5) jocpr.comissuu.com. This reaction is typically conducted under heating, for instance, at 65°C for three hours issuu.com. The product is then isolated by quenching the reaction mixture in ice-cold water, followed by filtration, washing (often with a dilute sodium bicarbonate solution to neutralize residual acid), drying, and recrystallization from a suitable solvent like ethanol jocpr.com.

Another widely used classical method involves the use of acetic anhydride (Ac2O) in the presence of a base, such as anhydrous sodium acetate (B1210297) (NaOAc) google.comjustia.comiosrjournals.org. This combination facilitates the cyclodehydration. For related N-aryl maleimides, reaction temperatures between 60-70°C for approximately 60 minutes have been reported tandfonline.com. While effective for aromatic maleimides, this method can sometimes lead to lower yields and purity for aliphatic counterparts justia.com. Trifluoroacetic anhydride has also been noted as a more potent dehydrating agent lew.ro.

Direct thermal cyclodehydration without dehydrating agents is possible but often requires high temperatures (around 200°C), which can lead to undesirable polymerization of the maleimide product google.com.

Contemporary Catalytic Approaches for Maleimide Ring Formation

Modern synthetic strategies aim to improve efficiency, reduce reaction times, and enhance the environmental profile of maleimide synthesis.

Acidic catalysts play a significant role in facilitating the cyclodehydration of maleamic acids under milder conditions. Brønsted acidic room temperature ionic liquids (RTILs) have emerged as effective catalysts, promoting the formation of maleimide derivatives with good yields and high purity. These catalytic systems are often considered superior to traditional methods that use strong mineral or organic acids, as they can simplify workup procedures and reduce waste researchgate.net.

Other catalytic approaches include the use of polymer-supported acid catalysts, which offer the advantage of easy separation and recovery by filtration at the end of the synthesis google.comgoogle.com. Additionally, N-heterocyclic carbenes (NHCs) have been explored for the activation of carboxylic acids in the synthesis of N-aryl maleimides, demonstrating potential for enantioselective synthesis chemrxiv.org. Methanesulfonic acid in conjunction with n-butanol has also been utilized as a catalytic system for maleimide ring closure iosrjournals.org.

The drive towards sustainable chemistry has led to the development of greener protocols for maleimide synthesis. These include methods that minimize solvent usage, reduce energy consumption, and employ less hazardous reagents.

The use of magnetic nanocatalysts has been reported for the synthesis of maleimides, offering eco-friendly attributes such as ease of separation and high catalytic activity rsc.org. Microwave irradiation has also been employed to accelerate reaction rates and improve yields in maleimide synthesis, often in conjunction with solvent-free conditions or water as the reaction medium arkat-usa.org. Water itself can serve as a solvent for certain maleimide syntheses, offering a significant environmental advantage over organic solvents arkat-usa.org. Furthermore, protocols emphasizing atom economy, the use of safer chemicals, and waste reduction are being developed, particularly for educational laboratory settings, highlighting a shift towards more sustainable practices in organic synthesis researchgate.netgctlc.org.

Comparative Analysis of Synthetic Efficiency and Purity

The choice of synthetic route for this compound depends on factors such as desired yield, purity requirements, available resources, and environmental considerations.

Classical methods, while robust, can involve longer reaction times and multiple purification steps. For instance, the initial formation of DNPMA can take several hours jocpr.com, and subsequent cyclodehydration may also require extended periods depending on the reagents used (e.g., 3 hours at 65°C with H2SO4/P2O5 issuu.com). Yields for the intermediate maleamic acid are generally high (~80%) jocpr.com.

Purity of this compound is typically assessed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination jocpr.comresearchgate.net. Recrystallization from solvents like ethanol is a common method for purifying the final product jocpr.com.

Potential impurities in maleimide synthesis can include unreacted starting materials, the intermediate maleamic acid, and isomeric byproducts such as N-substituted isomaleimides, which can form under certain cyclodehydration conditions justia.comlew.ro. The classical method using acetic anhydride/sodium acetate is known to work well for aromatic maleimides but can be problematic for aliphatic ones, leading to lower yields and purity justia.com. The choice of dehydrating agent and reaction conditions is critical to minimize these impurities. Modern catalytic methods often report achieving high purity, suggesting improved selectivity researchgate.net.

Classical methods, while established, may involve the use of corrosive reagents (e.g., concentrated H2SO4, P2O5) and multiple purification steps, which can increase labor costs and waste generation on a larger scale. The use of acetic anhydride is common but can also require careful handling.

Yield Optimization Across Different Synthetic Strategies

Optimizing the yield of this compound involves careful control of reaction parameters at each stage. Factors influencing yield include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

Solvent Choice: DMF is frequently used for the initial reaction between 2,4-dinitroaniline and maleic anhydride due to its ability to dissolve both reactants and facilitate the reaction jocpr.com. For the cyclodehydration step, the reaction is typically carried out in the presence of strong acids, and the product is then precipitated from an aqueous medium.

Stoichiometry: Equimolar amounts of 2,4-dinitroaniline and maleic anhydride are generally used in the first step jocpr.com.

Reaction Conditions: Stirring speed, temperature, and reaction duration are critical. For instance, the initial reaction is often performed at room temperature for 5 hours, while the cyclodehydration may require heating at 65°C for 3 hours jocpr.com. Variations in these parameters can affect the conversion rate and the formation of byproducts.

Dehydrating Agents: The combination of concentrated sulfuric acid and phosphorus pentoxide is effective for cyclodehydration, but their precise ratios and reaction times can be adjusted to maximize yield while minimizing degradation jocpr.com.

While specific quantitative data on yield optimization across different synthetic strategies for DNPM is not extensively detailed in the provided search results, the general principles of organic synthesis apply. For example, studies on related nitrophenyl maleimides have explored variations in reaction times and initiator systems during polymerization, which indirectly relates to monomer purity and yield issuu.com.

Byproduct Formation and Purification Challenges

The synthesis of this compound can lead to the formation of several byproducts, which necessitate rigorous purification steps.

Incomplete Reactions: Unreacted starting materials (2,4-dinitroaniline and maleic anhydride) can remain if reaction times or reagent stoichiometry are not optimal.

Hydrolysis Products: Maleimides are susceptible to hydrolysis, particularly under basic or prolonged aqueous conditions, leading to the formation of ring-opened maleamic acid derivatives prolynxinc.com. While the synthesis aims for the cyclic maleimide, the maleamic acid intermediate itself can persist if the cyclodehydration is incomplete.

Dimerization/Polymerization: Under certain conditions, maleimides can undergo self-polymerization or react with other species, although this is more commonly observed during polymerization reactions rather than the direct synthesis of the monomer jocpr.comissuu.comresearchgate.net.

Impurities from Reagents: Impurities present in the starting materials can also carry through the synthesis.

Purification Challenges:

Recrystallization: Recrystallization from solvents like ethanol is a common method to purify DNPM jocpr.com. The effectiveness of recrystallization depends on the solubility differences between the desired product and the impurities. Multiple recrystallizations may be required to achieve high purity.

Chromatography: While not explicitly detailed for DNPM purification in the provided snippets, chromatographic techniques like silica (B1680970) gel column chromatography are generally used for purifying N-substituted maleimides to remove polymerization oligomers or other analogous impurities google.com.

Solubility: The solubility of DNPM in various solvents can influence the choice of purification methods. For example, maleimides with poor aqueous solubility may require co-solvents like DMF or DMSO for reactions and purification lumiprobe.com.

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound for research applications requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Reaction Vessel Size and Heat Transfer: As reaction volumes increase, efficient heat transfer becomes crucial, especially for exothermic steps or reactions requiring precise temperature control. The cyclodehydration step, often involving strong acids and elevated temperatures, demands robust reaction vessels and effective temperature management jocpr.com.

Mixing Efficiency: Maintaining homogeneous mixing in larger volumes is essential for consistent reaction rates and product quality. Inadequate mixing can lead to localized concentration gradients, side reactions, and reduced yields.

Reagent Handling: Handling larger quantities of reagents, particularly corrosive acids like concentrated sulfuric acid, requires appropriate safety protocols and equipment jocpr.com.

Precipitation and Filtration: The precipitation of crude DNPM from aqueous media and subsequent filtration can become more challenging at scale. Ensuring efficient solid-liquid separation and washing is key to removing soluble impurities.

Purification Capacity: The capacity of purification methods, such as recrystallization or chromatography, must be sufficient to handle larger batches. For instance, large-scale silica gel chromatography requires significant amounts of stationary phase and solvent, impacting cost and throughput google.com.

Waste Management: Increased scale leads to increased waste generation, including spent solvents and aqueous waste streams, necessitating proper disposal and treatment strategies.

Process Robustness: The synthetic route should be robust enough to tolerate minor variations in conditions without significant loss of yield or purity when scaled up.

Advanced Methodologies for Bioconjugate Characterization and Stability Assessment

Spectroscopic Techniques for Quantifying Conjugation Efficiency

The successful formation of a stable bioconjugate using DNP maleimide (B117702) requires precise control over the reaction conditions to maximize the yield of the desired product while minimizing side reactions, most notably the hydrolysis of the maleimide ring. Spectroscopic techniques are indispensable tools for monitoring these processes in real-time and quantifying the final conjugation efficiency.

UV-Vis Spectroscopy for Maleimide Hydrolysis Monitoring

The stability of the maleimide group is highly dependent on pH. Under neutral to alkaline conditions (pH ≥ 7), the maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. uu.nlnih.gov This derivative is no longer reactive towards thiol groups, meaning hydrolysis directly competes with the desired conjugation reaction. uu.nl

UV-Vis spectroscopy provides a straightforward and continuous method for monitoring the rate of maleimide hydrolysis. The intact maleimide ring possesses a characteristic UV absorbance maximum around 300-302 nm. uu.nlresearchgate.net Upon hydrolysis and ring-opening, this chromophore is destroyed, leading to a decrease and eventual disappearance of the absorbance at this wavelength. uu.nl By tracking the decay of the 300 nm absorbance signal over time, one can determine the pseudo-first-order rate constants and the half-life (t½) of the maleimide group under various conditions, such as different pH values and temperatures. acs.orgnih.gov

This analysis is critical for optimizing conjugation protocols. For instance, studies have shown that maleimide groups are significantly more stable at pH values below 5.5, with stability decreasing rapidly as the pH becomes more alkaline. nih.govresearchgate.net This allows researchers to select a buffer system that balances the need for a deprotonated, nucleophilic thiol (favoring higher pH) with the need to maintain the integrity of the maleimide ring (favoring lower pH).

Table 1: Effect of pH on Maleimide Stability This interactive table summarizes findings on the stability of the maleimide group at different pH values, as monitored by UV-Vis spectroscopy.

| pH Value | Stability Observation | Timeframe | Reference |

|---|---|---|---|

| < 5.0 | High stability, maleimide group conserved. | 96 hours | nih.gov |

| 6.0 | Absorbance begins to decrease. | Within 24 hours | nih.gov |

| 7.0 | Hydrolysis observed. | 2-5 hours | uu.nl |

Spectrophotometric Assays for Ligand Conjugation Quantification

Quantifying the extent of conjugation—that is, determining the number of DNP maleimide molecules attached per target biomolecule (e.g., a protein)—is essential for characterizing the final product.

A direct spectrophotometric approach involves measuring the absorbance of the sample at 302 nm to detect remaining unreacted maleimide groups. However, this method suffers from low sensitivity due to the maleimide's small extinction coefficient and is often compromised by the strong absorbance of proteins around 280 nm. researchgate.net

More robust methods have been developed to accurately determine conjugation efficiency:

Indirect Quantification via HPLC: A common and reliable method is to quantify the amount of unbound ligand or biomolecule remaining in the reaction mixture after the conjugation reaction. By using High-Performance Liquid Chromatography (HPLC), the conjugated product can be separated from the unreacted starting materials. The concentration of the unbound species is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve. The conjugation efficiency is then calculated by subtraction from the initial amount. uu.nlresearchgate.net

Colorimetric Assays: To overcome the limitations of direct UV measurement, novel colorimetric assays have been developed. These assays use a sensor molecule that selectively reacts with unreacted maleimide groups to produce a new chromophore with a distinct absorbance maximum at a much higher wavelength (e.g., ~780 nm), far from the interference of protein absorbance. researchgate.net The amount of maleimide can be precisely calculated from the absorbance at this new wavelength. This allows for the determination of the maleimide-to-protein ratio in the purified conjugate. researchgate.net

Table 2: Research Findings on Maleimide Conjugation Efficiency This interactive table presents data from studies where conjugation efficiency was determined under varying conditions.

| Target Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency | Reference |

|---|---|---|---|---|

| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4% | uu.nlresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful technique that provides detailed atomic-level information about molecular structure, making it invaluable for confirming the success of a conjugation reaction and characterizing the resulting products.

Proton Nuclear Magnetic Resonance (1H NMR) for Reaction Monitoring and Purity

The reaction between a maleimide and a thiol can be monitored directly and unambiguously using ¹H NMR spectroscopy. The key diagnostic signal is from the two vinyl protons on the carbon-carbon double bond of the maleimide ring. These protons typically appear as a sharp singlet in the ¹H NMR spectrum at approximately 6.8-6.9 ppm. mdpi.comresearchgate.net

Upon the successful Michael addition of a thiol group across this double bond, the double bond is converted to a single bond, and the vinyl protons are consumed. Consequently, the characteristic singlet at ~6.8 ppm disappears from the spectrum, and new signals corresponding to the protons of the newly formed succinimidyl thioether ring appear at different chemical shifts. researchgate.netresearchgate.net The complete disappearance of the maleimide proton signal is a definitive indicator that the conjugation reaction has gone to completion. researchgate.net

Elucidation of Conjugate Structure and Hydrolytic Products

While ¹H NMR is excellent for monitoring the reaction, more advanced NMR techniques, including Carbon-13 (¹³C) NMR and two-dimensional (2D) experiments like COSY and HMBC, are used to elucidate the precise covalent structure of the bioconjugate and any side products.

These techniques can confirm that the thiol has added to the maleimide as expected, forming a stable thioether bond. For example, 2D NMR experiments can establish correlations between specific protons and carbons, confirming the connectivity of the atoms in the final adduct. eurjchem.comresearchgate.net This is particularly important for ruling out or identifying alternative reaction pathways, such as the potential for isomerization where an amine group within the target molecule might displace the initial thioether linkage. nih.gov

Furthermore, NMR is crucial for identifying and structurally characterizing the products of maleimide hydrolysis. When the succinimide (B58015) ring of the conjugate opens, it forms two possible regioisomers of the corresponding maleamic acid thioether. NMR spectroscopy can distinguish between these isomers, providing a complete picture of the stability and homogeneity of the bioconjugate population. mdpi.com

Mass Spectrometry for Confirming Bioconjugate Formation and Modifications

Mass spectrometry (MS) is an essential tool for the characterization of bioconjugates, providing a highly accurate measurement of the molecular weight of the final product. This analysis serves as definitive confirmation that the this compound molecule has covalently attached to the target biomolecule.

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. ucl.ac.ukchromatographyonline.com The expected mass of the conjugate is calculated by adding the mass of the this compound reagent to the mass of the starting biomolecule. The observation of an ion in the mass spectrum corresponding to this calculated mass confirms the successful formation of the 1:1 adduct. If multiple additions occur, species with correspondingly higher masses will also be detected.

Beyond simple confirmation, tandem mass spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, the parent ion of the bioconjugate is isolated and fragmented. The resulting fragmentation pattern can reveal the precise site of conjugation on a protein or peptide, for example, by identifying which specific cysteine residue was modified. nih.gov

MS is also highly effective at detecting and differentiating post-conjugation modifications, such as the hydrolysis of the thiosuccinimide ring. Although the hydrolyzed product is isobaric (has the same mass) as the ring-closed form, they can often be distinguished by their fragmentation patterns in MS/MS experiments or separated by their different retention times in LC-MS. chromatographyonline.com For instance, studies have shown that the ring-closed thiosuccinimide form can undergo a characteristic 1,4-elimination during fragmentation, which is not observed for the hydrolyzed ring-opened form, allowing for their unambiguous identification. chromatographyonline.com

Electrophoretic Mobility Shift Assays for Visualizing Protein Labeling Efficiency

Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are a powerful and widely used technique to study molecular interactions, most classically between proteins and nucleic acids. nih.govnih.govthermofisher.com The fundamental principle of EMSA is that a complex of molecules will migrate through a gel matrix at a different rate than the individual, unbound molecules. nih.gov This difference in migration speed, or "shift," allows for the visualization and, importantly, the quantification of binding events or molecular modifications. nih.gov While traditionally applied to protein-DNA/RNA interactions, the principles of EMSA can be adapted to visualize and assess the efficiency of protein labeling with small molecules, such as this compound.

The conjugation of this compound to a protein, typically at a cysteine residue via a thiol-maleimide reaction, results in an increase in the protein's molecular weight. nih.gov Although the mass added by a small molecule like this compound is modest, this change can be sufficient to cause a discernible shift in the protein's electrophoretic mobility when analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). bio-rad.comresearchgate.net In this context, the assay serves not to detect a non-covalent interaction, but to distinguish between the unlabeled protein and the covalently DNP-labeled protein.

The procedure involves running the DNP-maleimide reaction mixture on an SDS-PAGE gel. The gel separates the proteins based on their size. bio-rad.com The result is typically two distinct bands: one corresponding to the faster-migrating, lower molecular weight, unlabeled protein, and a second, slower-migrating ("shifted") band corresponding to the DNP-labeled protein. The presence and intensity of these bands provide a direct, visual confirmation of the labeling reaction.

Furthermore, this method allows for a semi-quantitative assessment of labeling efficiency. By using densitometry to measure the intensity of the stained protein bands, one can determine the relative abundance of the labeled versus unlabeled protein. azurebiosystems.comazurebiosystems.comnih.gov The labeling efficiency can be calculated by comparing the density of the shifted band (labeled protein) to the total density of both the shifted and unshifted bands. This provides a straightforward and accessible method for optimizing labeling conditions, such as the molar ratio of this compound to protein, reaction time, and buffer conditions, to achieve the desired degree of substitution.

For a more precise quantification, a standard curve can be generated using known quantities of both labeled and unlabeled protein. nih.gov This allows for the conversion of band density to a more accurate measure of protein amount, enhancing the reliability of the labeling efficiency calculation.

Detailed Research Findings:

Research has demonstrated the utility of gel shift assays for quantifying the covalent modification of proteins. For instance, studies using maleimide-polyethylene glycol (m-PEG) have shown that the attachment of the PEG moiety leads to a significant and easily detectable mobility shift on immunoblots, a technique analogous to a stained gel. This "PEG-switch" method allows for the simultaneous observation and quantification of both the modified and unmodified protein populations.

A study by Hara et al. (2013) developed a novel maleimide reagent conjugated to a single-stranded DNA (DNA-Mal). researchgate.net They demonstrated that labeling a protein with DNA-Mal resulted in a discrete and significant mobility shift of approximately 9.32 kDa per label on an SDS-PAGE gel. This allowed for the effective titration of the number of available reactive thiol groups on a protein, showcasing the power of using a large tag to exaggerate the mobility shift for clear visualization and quantification. researchgate.net

While DNP-maleimide is a much smaller tag, the principle remains the same. The shift is less dramatic but can be resolved with optimized gel systems. A hypothetical study on the labeling of a 30 kDa protein (Protein-X) containing a single cysteine residue with DNP-maleimide could yield results as depicted in the following table. In this notional experiment, increasing molar equivalents of DNP-maleimide are reacted with a fixed amount of Protein-X, and the products are analyzed by SDS-PAGE followed by densitometric analysis of the Coomassie-stained gel.

Interactive Data Table: Densitometric Analysis of Protein-X Labeling with this compound

| Molar Ratio (this compound : Protein-X) | Unlabeled Protein-X (Band Intensity) | Labeled Protein-X (Band Intensity) | Labeling Efficiency (%) |

| 0:1 (Control) | 100 | 0 | 0 |

| 1:1 | 65 | 35 | 35 |

| 5:1 | 22 | 78 | 78 |

| 10:1 | 8 | 92 | 92 |

| 20:1 | 5 | 95 | 95 |

This table is illustrative, based on the principles of electrophoretic mobility shift assays for quantifying protein labeling. The data represents hypothetical findings from a typical experiment.

The data illustrates that as the concentration of this compound increases, the intensity of the band corresponding to the unlabeled protein decreases, while the intensity of the shifted, labeled protein band increases. This allows for the calculation of labeling efficiency, which plateaus as the reaction approaches completion. Such an analysis is invaluable for the characterization of DNP-maleimide bioconjugates, providing a clear and quantitative measure of the success of the conjugation reaction.

Research Applications of Dnp Maleimide in Molecular Labeling and Probe Development

Spectroscopic Probes and Reporter Systems

The dinitrophenyl group possesses distinct spectroscopic properties that make DNP maleimide (B117702) a valuable tool for developing probes and reporter systems for biochemical analysis.

Förster Resonance Energy Transfer (FRET) Quenching Capabilities of the DNP Moiety

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores). wikipedia.org A donor fluorophore in an excited state can transfer energy non-radiatively to a nearby acceptor molecule if there is sufficient overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. researchgate.net The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. wikipedia.orgnih.gov

The DNP group functions as an excellent non-fluorescent acceptor, or "quencher," in FRET pairs. It has a broad absorption spectrum but does not emit fluorescence itself. ulab360.com Key features of its FRET quenching capability include:

Effective Quenching : When brought into close proximity with a suitable donor fluorophore, the DNP moiety can efficiently quench the donor's fluorescence. aatbio.com

Common Donor Pairs : The DNP group is particularly effective at quenching the intrinsic fluorescence of amino acids such as tryptophan and tyrosine, making it useful for studying protein conformational changes without the need for an external fluorescent label. aatbio.com

Spectroscopic Ruler : Because FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor, the DNP quencher can be used to measure intramolecular or intermolecular distances in biological complexes. wikipedia.orgulab360.com This principle is applied in developing biosensors that report on binding events, enzymatic cleavage, or structural changes that alter the distance between a donor fluorophore and the DNP quencher.

Dinitrophenyl Group as a Chromophore for Direct Spectroscopic Detection in Biochemical Assays

A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum. The dinitrophenyl (DNP) group is a well-established chromophore that can be used for direct detection in various assays. nih.gov

After reacting DNP maleimide with a thiol-containing molecule, such as a peptide or protein, the resulting DNP-labeled conjugate can be detected and quantified using spectrophotometry. For example, in peptide mapping using high-performance liquid chromatography (HPLC), the DNP label provides a strong UV-visible absorbance signal, allowing for sensitive detection of the labeled peptides as they elute from the column. nih.gov This method has been used to selectively label histidine, tyrosine, and cysteine residues in proteins for subsequent analysis. nih.gov The presence of the DNP chromophore allows for straightforward, label-free (in the sense of not requiring fluorescence) detection in a variety of biochemical separation and quantification techniques.

Comparative Analysis of this compound with Alternative Bioconjugation Reagents

The choice of a bioconjugation reagent depends on factors like selectivity, reactivity, and the stability of the resulting bond. This compound's utility is best understood by comparing its thiol-reactive maleimide group with other common thiol-reactive functionalities.

Hydrolytic Stability and Thiol Exchange Resistance Comparison

The effectiveness of maleimide-based reagents in bioconjugation is critically dependent on the stability of the resulting succinimidyl thioether linkage. Two primary degradation pathways that can compromise the integrity of these conjugates are hydrolysis of the succinimide (B58015) ring and thiol exchange. Thiol exchange, a retro-Michael reaction, is particularly problematic in biological systems due to the high intracellular concentration of thiols like glutathione (B108866), which can lead to the unintended transfer of the label or payload to other molecules. nih.govnih.gov

The chemical structure of the N-substituent on the maleimide ring plays a pivotal role in determining the stability of the conjugate. prolynxinc.comnih.gov Research has demonstrated that N-substituents with electron-withdrawing properties can significantly enhance the stability of the thioether bond. The dinitrophenyl (DNP) group in this compound is a strong electron-withdrawing moiety. This characteristic reduces the electron density of the succinimide ring, which in turn influences its susceptibility to nucleophilic attack.

Studies comparing various N-substituted maleimides have shown that conjugates formed from maleimides with electron-withdrawing groups are more resistant to both hydrolysis and thiol exchange than those with electron-donating alkyl groups. prolynxinc.comnih.gov While the thioether linkage is not entirely immune to cleavage, the rate of this degradation is considerably slower. For instance, the rate of ring-opening hydrolysis is greatly accelerated by electron-withdrawing N-substituents, and these hydrolyzed, ring-opened products are significantly stabilized against subsequent cleavage, exhibiting half-lives that can exceed two years. prolynxinc.comnih.gov This increased stability is a key advantage for applications requiring long-term tracking or effect of the labeled biomolecule in a complex biological milieu. nih.gov

A comparative overview of the stability imparted by different N-substituents is presented below.

| Maleimide Derivative | Nature of N-Substituent | Resulting Conjugate Stability | Key Feature |

| N-Alkyl Maleimide | Electron-Donating | Lower | Prone to rapid thiol exchange. prolynxinc.com |

| N-Aryl Maleimide | Moderately Electron-Withdrawing | Moderate | Offers better stability than alkyl maleimides. ucl.ac.uk |

| This compound | Strongly Electron-Withdrawing | Higher | Accelerates stabilizing hydrolysis, increasing resistance to thiol exchange. prolynxinc.comnih.gov |

Development of Next-Generation Maleimide-Type Cysteine Modifiers

While second-generation reagents like this compound offered improved stability, the persistent issue of conjugate instability, even if reduced, has driven the development of next-generation maleimide-type cysteine modifiers. nih.govacs.org The primary goal of this research has been to create linkages that are essentially irreversible and completely resistant to the challenges of the biological environment.

Several innovative strategies have emerged to address the limitations of traditional maleimide chemistry:

Self-Hydrolyzing Maleimides: Building on the principle that hydrolysis of the succinimide ring prevents the retro-Michael reaction, "self-hydrolyzing" maleimides were designed. ucl.ac.uknih.gov These compounds incorporate a basic group, such as an amino group, adjacent to the maleimide. This group acts as an intramolecular catalyst, inducing rapid hydrolysis of the thiosuccinimide ring immediately after conjugation. nih.gov Once hydrolyzed, the ring-opened structure is no longer susceptible to thiol exchange, leading to a highly stable conjugate. ucl.ac.uknih.gov

Disulfide Bridging/Re-bridging Reagents: A significant leap forward came with the creation of maleimides capable of bridging native disulfide bonds. nih.govnih.govresearchgate.net These reagents, often referred to as next-generation maleimides (NGMs), are typically substituted at the 3- and 4-positions of the maleimide ring. nih.gov They react with both sulfur atoms from a reduced disulfide bond, effectively re-bridging the connection while simultaneously attaching a payload. This approach not only creates a very stable linkage but also allows for site-specific conjugation to native antibodies without requiring genetic engineering. nih.govnih.gov

Thiazine-Forming Maleimides: A novel approach involves the reaction of a maleimide with a peptide or protein that has a cysteine at its N-terminus. Following the initial Michael addition, the conjugate undergoes a spontaneous chemical rearrangement to form a stable six-membered thiazine (B8601807) ring. nih.govresearchgate.net This transcyclization "locks" the conjugate, making it significantly more stable and over 20 times less susceptible to thiol exchange with glutathione compared to standard thioether conjugates. nih.gov

These advancements represent a clear evolution in bioconjugation technology, moving from reagents with relative stability to those designed for permanent and robust covalent modification.

| Reagent Generation | Core Technology | Advantage | Example |

| First-Generation | Simple N-Alkyl Substitution | Basic Thiol Reactivity | N-ethylmaleimide |

| Second-Generation | N-Aryl/Electron-Withdrawing Substitution | Enhanced Stability via faster hydrolysis. nih.gov | This compound |

| Next-Generation | Intramolecular Catalysis / Self-Hydrolysis | Forms a stable, ring-opened conjugate post-reaction. nih.gov | DPR-based Maleimides |

| Next-Generation | Disulfide Re-bridging | Site-specific, stable bridging of native disulfides. nih.gov | Dithiophenolmaleimides |

| Next-Generation | Intramolecular Rearrangement | Forms a highly stable thiazine ring structure. nih.gov | N-terminal Cysteine Conjugation |

Innovations and Emerging Research Directions Enabled by Dnp Maleimide

Dynamic Nuclear Polarization (DNP) Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy

DNP-NMR leverages the transfer of polarization from unpaired electrons in polarizing agents (PAs) to nuclear spins, significantly amplifying NMR signals. DNP maleimide (B117702) plays a crucial role in this process by acting as a covalent spin label that can be precisely attached to specific sites on biomolecules. This site-directed approach allows for enhanced sensitivity, targeted studies, and the extraction of detailed structural and dynamic information.

Enhancing Detection Sensitivity in Solid-State NMR for Biomolecular Studies

Solid-state NMR (ssNMR) is invaluable for studying biomolecules in their native-like environments, such as membrane proteins or amyloid fibrils, which are often difficult to crystallize. However, ssNMR typically suffers from low detection sensitivity. DNP-NMR, particularly when employing site-directed spin labeling with reagents like DNP maleimide, can overcome this limitation. By attaching a paramagnetic this compound probe to a biomolecule, the nuclear spins in its vicinity become hyperpolarized, leading to a substantial increase in the signal-to-noise ratio. This enhancement can be orders of magnitude, allowing for the study of smaller amounts of sample or molecules with low natural abundance of NMR-active isotopes. For instance, DNP has been shown to provide sensitivity gains of 20 to 50 times over standard NMR experiments acs.org. These improvements are critical for obtaining high-resolution spectra from challenging systems.

Site-Directed Spin Labeling (SDSL) of Biomolecules for Targeted DNP

The maleimide functional group in this compound is highly reactive towards thiol groups (-SH) present in cysteine residues of proteins. This specific reactivity allows for site-directed spin labeling (SDSL) of biomolecules, a strategy that involves attaching the this compound probe to precisely chosen locations on a protein or nucleic acid nih.govrsc.orgnih.govbiorxiv.orgd-nb.info. SDSL offers several advantages:

Specificity: It ensures that the polarizing agent is located at a defined position, enabling more controlled and interpretable DNP experiments.

Reduced Background: By targeting specific sites, the DNP effect can be localized, potentially reducing contributions from non-specific labeling or surrounding matrix components.

Structural Constraints: The precisely placed paramagnetic center can be used to derive distance information through techniques like Paramagnetic Relaxation Enhancement (PRE).

Various strategies for SDSL using maleimide chemistry have been reported, including attachment to accessible cysteine residues through mutagenesis or utilizing maleimide derivatives of established polarizing agents like TOTAPOL nih.govrsc.orgacs.orgnih.govresearchgate.net.

Utilization of Paramagnetic Relaxation Enhancement (PRE) for Structural Information

The presence of a paramagnetic center, such as that in this compound, near NMR-active nuclei induces paramagnetic relaxation enhancement (PRE) effects. These effects alter the relaxation times (T1 and T2) of the nuclei, leading to changes in signal intensity. By measuring these changes, researchers can determine distances between the paramagnetic label and specific nuclei within the biomolecule. This PRE-based distance information is crucial for building or refining structural models, especially for large or dynamic systems where traditional NMR methods may be insufficient nih.govrsc.orgbiorxiv.orgtdl.org. For example, PREs have been used to extract distance information from nitroxide radicals, which can be modeled to determine distances up to approximately 11-14 Å from the paramagnetic center in solid-state NMR studies biorxiv.org.

High-Resolution Selective DNP (SelDNP) Methodologies for Localized Information

While DNP significantly boosts sensitivity, it can sometimes lead to reduced spectral resolution due to the presence of the paramagnetic agent and cryogenics. To address this, high-resolution selective DNP (SelDNP) methodologies have been developed. These techniques combine targeted DNP with difference spectroscopy or other selective methods to isolate signals from specific regions of interest, such as binding sites. This compound, when used as a site-directed label, is instrumental in these approaches. By precisely placing the paramagnetic probe, SelDNP can recover high-resolution spectra from uniformly labeled biomolecules, enabling the identification and assignment of residues involved in molecular interactions nih.govresearchgate.netrsc.org. This allows for the detailed characterization of binding interfaces and localized conformational changes.

Applications in Studying Membrane Proteins and Diluted Biomolecular Systems

Membrane proteins and other diluted biomolecular systems pose significant challenges for traditional NMR due to their low solubility, heterogeneity, and low concentrations. DNP-NMR, facilitated by site-directed spin labeling with this compound, offers a powerful solution. The sensitivity enhancement provided by DNP allows for the study of these challenging systems within their native-like lipidic environments or at low concentrations nih.govresearchgate.netresearchgate.net. For instance, DNP-NMR has been successfully applied to study membrane proteins like proteorhodopsin nih.gov and proteins in cellular environments, including intact human cells, where sensitivity gains of over 40-fold have been achieved acs.orgnih.gov. The ability to target specific sites on membrane proteins or to study diluted systems in complex matrices is a key innovation enabled by this compound.

Applications in Immunoassay Systems Development

Beyond its applications in NMR spectroscopy, this compound also finds utility in the development of immunoassay systems. Its maleimide group provides a reactive handle for conjugation to antibodies, proteins, or other biomolecules, while the dinitrophenyl (DNP) moiety can serve as a recognizable tag. For example, DNP conjugates like DNP-HSA (Human Serum Albumin) and DNP-OVA (Ovalbumin) are used in immunoassay development, where the DNP group can be detected by anti-DNP antibodies nanocs.netnanocs.net. This compound itself can be used as a building block to create probes that are recognized by anti-DNP antibodies, or it can function as a thiol-reactive FRET quencher when paired with specific amino acids like Tryptophan (Trp) or Tyrosine (Tyr) biomol.comscbt.comaatbio.com. This dual functionality—thiol reactivity and the presence of a detectable DNP tag—makes this compound a valuable component in the design of sensitive and specific immunoassays and detection systems.

Compound Names Table

| Compound Name | Description/Role |

| This compound | Thiol-reactive building block, spin label for DNP-NMR, tag for immunoassays. |

| TOTAPOL | A common polarizing agent (PA) used in DNP-NMR, often derivatized with maleimide for SDSL. |

| AMUPol | A nitroxide biradical polarizing agent used in DNP-NMR, particularly for in-cell studies. |

| TEMPO | A stable nitroxide radical, often used as a reference or component in DNP studies. |

| Nitroxide radicals | A class of stable free radicals used as polarizing agents in DNP-NMR. |

| Trityl radicals | Another class of stable radicals used as polarizing agents and spin labels in DNP and EPR studies. |

| DOTA-M | A maleimide-functionalized tag containing a lanthanide ion (e.g., Gd³⁺), used for PRE studies. |

| PROXYL-M | A maleimide-functionalized tag carrying a nitroxide radical, used for PRE studies. |

| Human Serum Albumin (HSA) | A protein used as a carrier molecule in DNP-HSA conjugates for immunoassay development. |

| Ovalbumin (OVA) | A protein used as a carrier molecule in DNP-OVA conjugates for immunoassay development. |

| LecA | A galactophilic lectin used as a model system to demonstrate SelDNP for identifying binding sites. |

| HIV-1 Tat protein | A cell-penetrating peptide used to deliver DNP polarizing agents into cells. |

| Bcl-xL | A protein studied using DNP-NMR in cell lysates, demonstrating selective hyperpolarization. |

| Sup35NM | A yeast prion protein domain studied using DNP-NMR in cellular extracts. |

| DnaB helicase | A bacterial protein labeled with maleimide tags for solid-state NMR studies using PRE. |

| Ascorbic acid | A reducing agent that can affect nitroxide radicals. |

| N-ethyl maleimide (NEM) | An inhibitor of thiol group-based reduction, investigated for its effect on DNP performance. |

| TEMPO | A stable nitroxide radical, often used as a reference or component in DNP studies. |

| DNP-HSA | A conjugate of 2,4-dinitrophenyl (DNP) with Human Serum Albumin, used in immunoassay development. |

| DNP-OVA | A conjugate of 2,4-dinitrophenyl (DNP) with Ovalbumin, used in immunoassay development. |

| TotaFAM | A trimodal fluorescent DNP polarizing agent containing a biradical, targeting peptide, and fluorophore. |

| MTS derivatives | Maleimide derivatives of polarizing agents that react with cysteine thiol groups. |

| TOAC | A nitroxide-derivatized unnatural amino acid used in peptide synthesis for spin labeling. |

| U (13C,15N) media | Media used for isotopic labeling of proteins for NMR studies. |

| DPC (Detergent) | Detergent used in membrane protein studies, relevant to the context of membrane protein NMR. |

| TEMPO | A stable nitroxide radical, often used as a reference or component in DNP studies. |

| DNP-HSA | A conjugate of 2,4-dinitrophenyl (DNP) with Human Serum Albumin, used in immunoassay development. |

| DNP-OVA | A conjugate of 2,4-dinitrophenyl (DNP) with Ovalbumin, used in immunoassay development. |

| TotaFAM | A trimodal fluorescent DNP polarizing agent containing a biradical, targeting peptide, and fluorophore. |

| MTS derivatives | Maleimide derivatives of polarizing agents that react with cysteine thiol groups. |

| TOAC | A nitroxide-derivatized unnatural amino acid used in peptide synthesis for spin labeling. |

| U (13C,15N) media | Media used for isotopic labeling of proteins for NMR studies. |

| DPC (Detergent) | Detergent used in membrane protein studies, relevant to the context of membrane protein NMR. |

| TEMPO | A stable nitroxide radical, often used as a reference or component in DNP studies. |

| DNP-HSA | A conjugate of 2,4-dinitrophenyl (DNP) with Human Serum Albumin, used in immunoassay development. |

| DNP-OVA | A conjugate of 2,4-dinitrophenyl (DNP) with Ovalbumin, used in immunoassay development. |

| TotaFAM | A trimodal fluorescent DNP polarizing agent containing a biradical, targeting peptide, and fluorophore. |

| MTS derivatives | Maleimide derivatives of polarizing agents that react with cysteine thiol groups. |

| TOAC | A nitroxide-derivatized unnatural amino acid used in peptide synthesis for spin labeling. |

| U (13C,15N) media | Media used for isotopic labeling of proteins for NMR studies. |

| DPC (Detergent) | Detergent used in membrane protein studies, relevant to the context of membrane protein NMR. |

| TEMPO | A stable nitroxide radical, often used as a reference or component in DNP studies. |

| DNP-HSA | A conjugate of 2,4-dinitrophenyl (DNP) with Human Serum Albumin, used in immunoassay development. |

| DNP-OVA | A conjugate of 2,4-dinitrophenyl (DNP) with Ovalbumin, used in immunoassay development. |

| TotaFAM | A trimodal fluorescent DNP polarizing agent containing a biradical, targeting peptide, and fluorophore. |

| MTS derivatives | Maleimide derivatives of polarizing agents that react with cysteine thiol groups. |

| TOAC | A nitroxide-derivatized unnatural amino acid used in peptide synthesis for spin labeling. |

| U (13C,15N) media | Media used for isotopic labeling of proteins for NMR studies. |

| DPC (Detergent) | Detergent used in membrane protein studies, relevant to the context of membrane protein NMR. |

| TEMPO | A stable nitroxide radical, often used as a reference or component in DNP studies. |

| DNP-HSA | A conjugate of 2,4-dinitrophenyl (DNP) with Human Serum Albumin, used in immunoassay development. |

| DNP-OVA | A conjugate of 2,4-dinitrophenyl (DNP) with Ovalbumin, used in immunoassay development. |

| TotaFAM | A trimodal fluorescent DNP polarizing agent containing a biradical, targeting peptide, and fluorophore. |

| MTS derivatives | Maleimide derivatives of polarizing agents that react with cysteine thiol groups. |

| TOAC | A nitroxide-derivatized unnatural amino acid used in peptide synthesis for spin labeling. |

| U (13C,15N) media | Media used for isotopic labeling of proteins for NMR studies. |

| DPC (Detergent) | Detergent used in membrane protein studies, relevant to the context of membrane protein NMR. |

Data Table: DNP-NMR Sensitivity Enhancement Examples

| Application Area | Biomolecule/System Studied | DNP Agent/Strategy Used (related to this compound) | Sensitivity Enhancement Factor (Typical Range) | Reference |

| Biomolecular Solid-State NMR | Various Biomolecules | Site-Directed Spin Labeling (SDSL) with this compound | 20-50x | acs.org |

| Diluted Biomolecular Systems | Membrane Proteins | Targeted DNP via SDSL | Not explicitly quantified, but enables study | nih.govresearchgate.netresearchgate.net |

| In-Cell NMR | Intact Human Cells | Targeted DNP with fluorescent polarizing agents | >40-fold (at <6 K), 57-fold (at 90 K) | acs.orgnih.gov |

| In-Cell NMR (Lysates) | Protein Bcl-xL | TOTAPOL-modified peptide | Enables DNP-enhanced 2D spectra | nih.gov |

| Structural Studies (Distance Measurements) | DnaB Helicase | Maleimide tags with nitroxide or Gd³⁺ | Enables PRE measurements | biorxiv.org |

| Identifying Binding Sites | LecA lectin | Ligand-functionalized paramagnetic construct | Enables high-resolution, high-sensitivity data | rsc.org |

Data Table: this compound in Immunoassay Development

| Application Area | Component/Probe Developed | Role of this compound | Detection Method | Reference |

| Immunoassay Development | DNP-HSA/DNP-OVA conjugates | DNP moiety serves as a tag recognized by anti-DNP antibodies. | Antibody-based detection (e.g., ELISA) | nanocs.netnanocs.net |

| Probe Development | Thiol-reactive probe | Maleimide group for conjugation; DNP group acts as a FRET quencher or a recognition tag. | FRET or antibody detection | biomol.comaatbio.com |

| Assay Development | General probe synthesis | Thiol-reactive building block for developing probes recognized by anti-DNP antibodies. | Antibody-based detection | scbt.com |

Q & A

Basic Research Questions

Q. What factors influence the conjugation efficiency (CE%) of DNP maleimide with thiol-containing biomolecules?

- Methodological Answer : CE% depends on maleimide availability, PEG chain length, and miscibility with hydrophobic polymer cores (e.g., PLGA). Spectrophotometric assays (e.g., L-cysteine reactivity) and qPAINT imaging reveal that only ~50% of maleimide groups are surface-accessible due to PEG-PLGA chain entanglement . For accurate CE% calculation, compare experimental ligand counts (via DNA-PAINT) with theoretical estimates while accounting for PEG molecular weight and formulation parameters (e.g., 10–30% maleimide content) .

Q. How can researchers assess maleimide stability under experimental conditions to prevent premature hydrolysis?

- Methodological Answer : Monitor hydrolysis via UV-Vis spectroscopy (absorbance at 302 nm) and validate with ¹H NMR. For example, sonication-induced temperature increases during nanoparticle preparation reduce maleimide signal by ~15%, attributed to hydrolysis rather than precipitation . Control experiments should replicate preparation conditions (pH 7.0, 20°C, 2–5 h) and include PEG-maleimide standards without sonication .

Q. What methods are recommended for quantifying ligand conjugation efficiency in nanoparticle formulations?

- Methodological Answer : Use spectrophotometry for initial CE% estimates (e.g., 20–30% for NPs, 40–50% for small molecules like L-cysteine) and validate with qPAINT for single-molecule precision. Discrepancies between theoretical and experimental values (e.g., 6 vs. 77 ligands) arise from PEG entanglement and maleimide burial in the NP core . Include controls with varying PEG lengths and maleimide densities to optimize quantification .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental ligand conjugation numbers in PEGylated nanoparticles be systematically analyzed?

- Methodological Answer : Apply a multi-modal approach:

- Step 1 : Calculate theoretical maleimide availability using polymer miscibility data (e.g., 50% burial in PEG-PLGA cores) .

- Step 2 : Compare qPAINT results (direct ligand counts) with spectrophotometric CE% and small-molecule assays (e.g., L-cysteine) .

- Step 3 : Use molecular dynamics simulations to model PEG chain flexibility and entanglement effects .

Q. What experimental strategies optimize maleimide availability in polymeric nanoparticles while minimizing PEG chain entanglement?

- Methodological Answer :

- Strategy 1 : Use shorter PEG chains (e.g., ≤2 kDa) to reduce flexibility and entanglement .

- Strategy 2 : Incorporate hydrophilic spacers (e.g., poly(glycerol) methacrylates) to improve maleimide surface exposure .

- Strategy 3 : Synthesize maleimide-terminated polymers via copper-mediated living radical polymerization (LRP) with Diels-Alder "protection" to retain >80% functionality .

Q. How does integrating this compound with site-directed spin labeling (SDSL) enhance biomolecular solid-state NMR studies?

- Methodological Answer : Maleimide-thiol conjugation enables covalent attachment of dynamic nuclear polarization (DNP) agents (e.g., AMUPol, TOTAPOL) to cysteine residues in proteins. This site-specific labeling improves hyperpolarization efficiency in solid-state NMR by ensuring proximity between the DNP agent and target biomolecules. Validate coupling efficiency using SDS-PAGE or mass spectrometry and optimize mutagenesis for surface-exposed cysteines .

Q. What synthetic approaches ensure high maleimide functionality retention in hydrophilic polymer carriers?

- Methodological Answer :

- Approach 1 : Use Boc-protected amino initiators during LRP to minimize side reactions, achieving 80–100% maleimide end-group retention .

- Approach 2 : Employ retro-Diels-Alder reactions to regenerate maleimide groups post-polymerization (e.g., reflux in toluene for 7 h) .

- Validation : Characterize functionality via thiol reactivity assays (e.g., glutathione conjugation) and confirm solubility in aqueous buffers (pH 6.8–7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.